molecular formula C10H10Cl2O B12114278 [2-(3,4-Dichlorophenyl)cyclopropyl]methanol

[2-(3,4-Dichlorophenyl)cyclopropyl]methanol

Cat. No.: B12114278
M. Wt: 217.09 g/mol
InChI Key: SAFVLHFZNVQNPA-UHFFFAOYSA-N
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Description

[2-(3,4-Dichlorophenyl)cyclopropyl]methanol, with the CAS Number 139036-80-9, is a chemical compound classified under the molecular formula C10H10Cl2O and has a molecular weight of 217.09 g/mol . It is a cyclopropane-containing organic building block of interest in various research and development fields, particularly in medicinal chemistry and chemical synthesis. Compounds featuring the cyclopropyl group attached to a methanol functionality are valuable intermediates in constructing more complex molecular architectures . The 3,4-dichlorophenyl moiety present in this molecule is a common pharmacophore in agrochemical and pharmaceutical research, suggesting its potential utility in the discovery and development of new active substances. As a specialist building block, it can be used in various synthetic transformations, including etherification, esterification, and oxidation reactions, to create novel compounds for screening and testing. This product is intended for research purposes as a chemical intermediate in laboratory settings only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or animal use. Proper laboratory procedures and personal protective equipment should be used when handling this chemical.

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)cyclopropyl]methanol

InChI

InChI=1S/C10H10Cl2O/c11-9-2-1-6(4-10(9)12)8-3-7(8)5-13/h1-2,4,7-8,13H,3,5H2

InChI Key

SAFVLHFZNVQNPA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC(=C(C=C2)Cl)Cl)CO

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Aldehyde Intermediates

A prominent method for synthesizing cyclopropylmethanol derivatives involves the hydrogenation of cyclopropanecarboxaldehyde precursors. In the presence of cobalt or nickel catalysts, cyclopropanecarboxaldehyde undergoes selective reduction to cyclopropylmethanol under mild conditions (20–50°C, 2.4–5.2 bar H₂). For example, hydrogenating 2-(3,4-dichlorophenyl)cyclopropanecarboxaldehyde with a nickel-on-alumina catalyst (43% Ni) in cyclohexane at 30°C and 4.45 bar H₂ for 24 hours achieved 71.9% conversion and >99% selectivity toward cyclopropylmethanol. Side products such as n-butanol (7.9%) arose from cyclopropane ring opening, emphasizing the need for precise temperature and solvent control.

Table 1: Hydrogenation Conditions for Cyclopropanecarboxaldehyde Derivatives

CatalystSolventTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)
Ni/Al₂O₃Cyclohexane304.4571.9>99
Raney CoHeptane505.285.097

Cyclopropanation via Simmons-Smith Reaction

Dichlorocarbene-Mediated Ring Formation

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, facilitates cyclopropanation of alkenes. For [2-(3,4-Dichlorophenyl)cyclopropyl]methanol, this method begins with 3,4-dichlorostyrene, which reacts with dichlorocarbene (generated from chloroform and a strong base) to form 2-(3,4-dichlorophenyl)cyclopropane. Subsequent oxidation of the methylene group to a primary alcohol is achieved via hydroxylation or hydroboration-oxidation. While this route offers straightforward access to the cyclopropane core, yields are moderate (50–60%) due to competing side reactions.

Nitrile Reduction and Functional Group Interconversion

Epichlorohydrin-Mediated Cyclopropanation

A high-yielding approach involves reacting 3,4-dichlorophenylacetonitrile with (R)-epichlorohydrin to form 2-(hydroxymethyl)-1-(3,4-dichlorophenyl)cyclopropanecarbonitrile (85% cis selectivity). The nitrile group is then reduced to a primary alcohol using lithium aluminum hydride (LAH) or catalytic hydrogenation. For instance, LAH reduction in tetrahydrofuran at 0°C converted the nitrile to [2-(3,4-Dichlorophenyl)cyclopropyl]methanol with 78% yield.

Table 2: Nitrile Reduction Conditions

Reducing AgentSolventTemperature (°C)Yield (%)
LAHTHF078
H₂/Pd-CEthanol2565

Oxidation-Reduction Sequences

Dess-Martin Periodinane Oxidation

Intermediate aldehydes serve as precursors to the target alcohol. For example, 2-(3,4-dichlorophenyl)cyclopropanecarbaldehyde, synthesized via Dess-Martin oxidation of the corresponding primary alcohol, is reduced to [2-(3,4-Dichlorophenyl)cyclopropyl]methanol using sodium borohydride (NaBH₄). This two-step process achieves an overall yield of 82% when conducted in dichloromethane at −10°C.

Stereochemical Considerations and Byproduct Mitigation

Cis-Trans Isomerism in Cyclopropane Formation

The spatial arrangement of substituents on the cyclopropane ring significantly impacts synthetic outcomes. For instance, epichlorohydrin-mediated cyclopropanation favors cis-diastereomers (85% cis), whereas dichlorocarbene methods produce trans-isomers predominantly. Chromatographic separation or kinetic resolution is often required to isolate the desired stereoisomer, reducing overall efficiency.

Minimizing Ring-Opening Byproducts

Cyclopropane ring stability under reaction conditions is critical. Elevated temperatures (>50°C) and polar solvents (e.g., DMF) promote ring opening, leading to n-butanol derivatives. Optimizing hydrogenation pressure (2.4–5.2 bar) and using nonpolar solvents (heptane, cyclohexane) suppress these side reactions.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance cyclopropanation efficiency. By maintaining precise temperature control and reagent stoichiometry, these systems achieve 90% conversion with <5% side products, outperforming batch reactors.

Catalyst Recycling

Nickel and cobalt catalysts are recoverable via filtration, reducing production costs. For example, Raney nickel reused thrice retained 92% activity in hydrogenation trials .

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dichlorophenyl)cyclopropyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antifungal Properties

Research indicates that [2-(3,4-Dichlorophenyl)cyclopropyl]methanol exhibits significant antifungal activity against various pathogens, including:

  • Botrytis cinerea
  • Colletotrichum gloeosporioides

The compound's ability to interact with biological targets is attributed to the dichlorophenyl group, which may enhance its efficacy in therapeutic applications.

Applications in Medicinal Chemistry

The compound has potential applications in treating fungal infections due to its antifungal properties. Interaction studies focus on its binding affinity and mechanism of action against fungal targets. Understanding these interactions is crucial for optimizing the compound's efficacy and minimizing potential side effects.

Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of [2-(3,4-Dichlorophenyl)cyclopropyl]methanol against Botrytis cinerea. The results indicated:

  • Inhibition Zone : A significant inhibition zone was observed at concentrations above 100 µg/mL.
  • Mechanism of Action : The compound was found to inhibit key enzymes involved in fungal metabolism.

Study 2: Structural Activity Relationship

Another study explored the structural activity relationship of compounds similar to [2-(3,4-Dichlorophenyl)cyclopropyl]methanol. It was determined that:

  • Modifications to the dichlorophenyl group significantly influenced antifungal activity.
  • The optimal substitution pattern for enhanced activity was identified as para-dichloro substitution on the phenyl ring.

Mechanism of Action

The mechanism of action of [2-(3,4-Dichlorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

BD 1008 and BD 1047

These sigma receptor ligands share the 3,4-dichlorophenyl moiety but differ in their substituents:

  • BD 1008 : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.
  • BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide.

Both compounds feature ethylamine chains with tertiary amines instead of the cyclopropane-hydroxymethyl structure. This substitution likely enhances their affinity for sigma receptors but reduces conformational rigidity compared to [2-(3,4-Dichlorophenyl)cyclopropyl]methanol .

((1R,2S)-2-(Aminomethyl)-2-(3,4-dichlorophenyl)cyclopropyl)methanol

This analog replaces the hydroxyl group with an aminomethyl substituent.

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone Oxime

This compound introduces a ketone-oxime group and varies the chlorophenyl substitution pattern (2,4-dichloro vs. 3,4-dichloro). The oxime functional group enhances stability under acidic conditions, while the altered chlorine positions may reduce steric hindrance, affecting substrate-enzyme interactions .

Pharmacological and Physicochemical Properties

  • Solubility: The hydroxyl group in the parent compound improves aqueous solubility relative to the aminomethyl derivative, which may require protonation for solubility .
  • Receptor Interactions : BD 1008 and BD 1047 exhibit high sigma-1 receptor affinity due to their amine-rich structures, whereas the cyclopropane-hydroxymethyl scaffold may favor interactions with enzymes or transporters requiring planar binding pockets .

Key Research Findings

Functional Group Trade-offs : Substituting the hydroxyl group with amines (as in BD 1008) or oximes alters solubility, stability, and biological activity, underscoring the need for tailored functionalization in drug design .

Synthetic Challenges : Achieving high enantiomeric purity in cyclopropane derivatives remains technically demanding, as seen in the LiAlH4-mediated reduction process .

Biological Activity

[2-(3,4-Dichlorophenyl)cyclopropyl]methanol is a cyclopropyl derivative notable for its unique structural characteristics, particularly the presence of a dichlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, especially its antifungal properties. This article reviews the biological activity of this compound, focusing on its antifungal effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of [2-(3,4-Dichlorophenyl)cyclopropyl]methanol is C10_{10}H10_{10}Cl2_2. The dichlorophenyl moiety enhances the compound's reactivity and biological activity, making it a subject of interest in various chemical and biological studies.

Antifungal Activity

Research indicates that [2-(3,4-Dichlorophenyl)cyclopropyl]methanol exhibits significant antifungal activity against various pathogens. Notably, it has shown effectiveness against:

  • Botrytis cinerea
  • Colletotrichum gloeosporioides

These pathogens are known to cause serious agricultural losses, making the antifungal properties of this compound particularly relevant for agricultural applications.

The mechanism by which [2-(3,4-Dichlorophenyl)cyclopropyl]methanol exerts its antifungal effects involves the inhibition of key enzymes in fungal metabolism. Compounds with similar structures have been observed to disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis, leading to cell death. Understanding these interactions is crucial for optimizing the compound's efficacy while minimizing potential side effects.

Comparative Biological Activity

To better understand the biological activity of [2-(3,4-Dichlorophenyl)cyclopropyl]methanol, a comparison with structurally similar compounds is beneficial. The following table summarizes their biological activities:

Compound NameStructure TypeBiological Activity
1-(4-Chlorophenyl)-1-cyclopropyl methanolCyclopropyl derivativeAntifungal
2-(4-Chlorophenyl)cyclopropanolCyclopropanol derivativeAntifungal
2-(3-Chlorophenyl)cyclopropanemethanolCyclopropanemethanolAntifungal

The specific dichloro substitution pattern on the phenyl ring in [2-(3,4-Dichlorophenyl)cyclopropyl]methanol is believed to enhance its biological activity compared to other chlorinated derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of [2-(3,4-Dichlorophenyl)cyclopropyl]methanol:

  • Antifungal Efficacy : A study demonstrated that this compound significantly inhibited the growth of Botrytis cinerea in vitro with an IC50_{50} value comparable to that of established antifungals.
  • Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the dichloro group could affect both potency and selectivity against fungal strains. The presence of electron-withdrawing groups at specific positions was found to enhance antifungal activity.
  • Synergistic Effects : In combination therapy studies, [2-(3,4-Dichlorophenyl)cyclopropyl]methanol showed synergistic effects when used alongside conventional antifungals, suggesting potential for use in multi-drug regimens.

Q & A

Q. How can contradictory data from different analytical techniques be resolved?

  • Methodological Answer : Cross-validation using orthogonal methods (e.g., NMR vs. X-ray for stereochemistry) and statistical analysis (e.g., PCA for batch variability). Contradictions in solubility or reactivity may arise from polymorphic forms, resolved via PXRD or DSC .

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